molecular formula C7H13NO4S B15260418 Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide

Methyl 1,4-thiazepane-6-carboxylate 1,1-dioxide

Cat. No.: B15260418
M. Wt: 207.25 g/mol
InChI Key: WLAWLHAVXZTVBU-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate is a chemical compound with the molecular formula C7H13NO4S It is a member of the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate can be compared with other similar compounds, such as:

    Methyl 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylate: This compound has a six-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.

    6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid: This compound has a different ring structure and functional groups, leading to different applications and biological activities.

The uniqueness of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate lies in its seven-membered ring structure, which provides distinct chemical and biological properties compared to its six-membered counterparts.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-8-2-3-13(10,11)5-6/h6,8H,2-5H2,1H3

InChI Key

WLAWLHAVXZTVBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCS(=O)(=O)C1

Origin of Product

United States

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